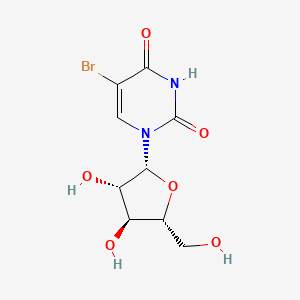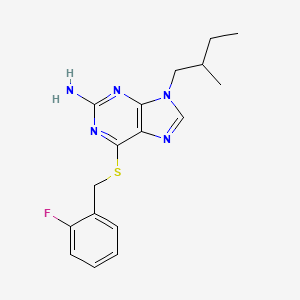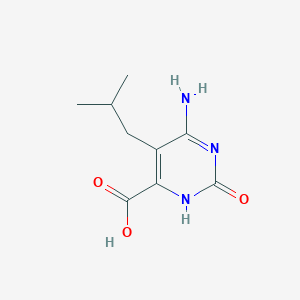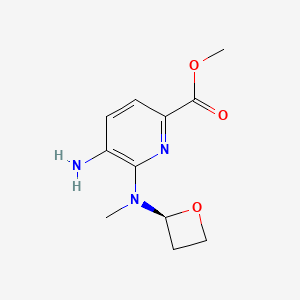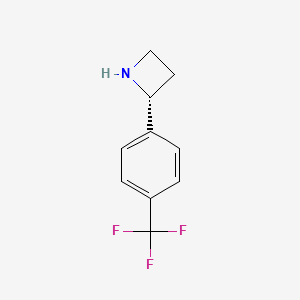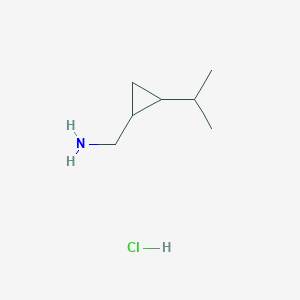
(2-Isopropylcyclopropyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Isopropylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl It is a derivative of methanamine, featuring a cyclopropyl group substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylcyclopropyl)methanamine hydrochloride typically involves the reaction of (2-Isopropylcyclopropyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:
Preparation of (2-Isopropylcyclopropyl)methanamine: This can be achieved through the reaction of isopropylcyclopropane with methanamine under specific conditions.
Formation of Hydrochloride Salt: The (2-Isopropylcyclopropyl)methanamine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity isopropylcyclopropane and methanamine.
Reaction Optimization: Utilizing advanced techniques to control reaction parameters such as temperature, pressure, and concentration.
Purification: Employing methods like crystallization or recrystallization to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(2-Isopropylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where the amine group or the cyclopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or hydrocarbons.
Aplicaciones Científicas De Investigación
(2-Isopropylcyclopropyl)methanamine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Isopropylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanamine: A related compound with a cyclopropyl group but without the isopropyl substitution.
Isopropylamine: Contains an isopropyl group but lacks the cyclopropyl ring.
Methanamine: The parent compound without any cyclopropyl or isopropyl substitutions.
Uniqueness
(2-Isopropylcyclopropyl)methanamine hydrochloride is unique due to the presence of both the cyclopropyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H16ClN |
|---|---|
Peso molecular |
149.66 g/mol |
Nombre IUPAC |
(2-propan-2-ylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-5(2)7-3-6(7)4-8;/h5-7H,3-4,8H2,1-2H3;1H |
Clave InChI |
UGFGIDOVZZFURA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



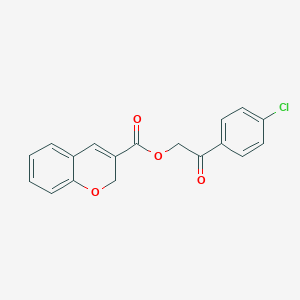


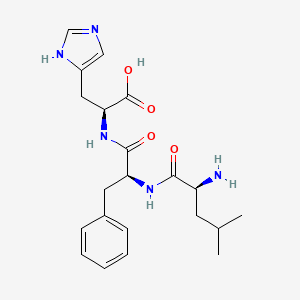
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)

![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
